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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B15612225 Get Quote

(R)-Odafosfamide (OBI-3424) is an investigational first-in-class small-molecule prodrug

designed as a targeted therapy for cancers overexpressing the enzyme aldo-keto reductase

1C3 (AKR1C3). Its selective activation in tumor cells represents a promising strategy to

enhance anti-cancer efficacy while minimizing systemic toxicity. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, preclinical development, and

clinical evaluation of (R)-Odafosfamide, tailored for researchers, scientists, and drug

development professionals.

Discovery and Rationale
(R)-Odafosfamide was developed as a next-generation DNA alkylating agent with a tumor-

selective activation mechanism. Traditional alkylating agents, such as cyclophosphamide and

ifosfamide, are mainstays in chemotherapy but are associated with significant off-target

toxicities due to their non-selective activation, primarily by hepatic cytochrome P450 enzymes.

[1]

The discovery of (R)-Odafosfamide was centered on exploiting the differential expression of

AKR1C3 in various cancers. AKR1C3 is a member of the aldo-keto reductase superfamily and

is overexpressed in a range of treatment-resistant solid and hematological malignancies,

including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-

cell acute lymphoblastic leukemia (T-ALL).[2] This overexpression provided a clear therapeutic

window for a prodrug that could be selectively activated by AKR1C3. The molecule was
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designed to be inert until it encounters AKR1C3 in cancer cells, at which point it is converted

into a potent DNA-alkylating agent.[3]

Mechanism of Action
(R)-Odafosfamide is a prodrug that, in the presence of the cofactor NADPH, is selectively

reduced by AKR1C3. This enzymatic reduction yields an unstable intermediate that

spontaneously hydrolyzes to form the active cytotoxic agent, OBI-2660. OBI-2660 is a potent

bis-alkylating agent that forms both intra- and inter-strand DNA crosslinks. These DNA adducts

block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

The selective activation of (R)-Odafosfamide within AKR1C3-expressing tumor cells leads to a

localized cytotoxic effect, thereby sparing normal tissues with low or no AKR1C3 expression.[3]
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Mechanism of (R)-Odafosfamide activation and action.
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Preclinical Development
The preclinical development of (R)-Odafosfamide involved extensive in vitro and in vivo

studies to characterize its efficacy, selectivity, pharmacokinetics, and safety profile.

In Vitro Studies
Cytotoxicity Assays: The anti-proliferative activity of (R)-Odafosfamide was evaluated across a

panel of human cancer cell lines with varying levels of AKR1C3 expression. A strong correlation

was observed between high AKR1C3 expression and sensitivity to (R)-Odafosfamide.[5] For

instance, potent cytotoxicity was demonstrated in the H460 lung cancer cell line and in cell

lines derived from T-ALL with high AKR1C3 expression, with IC50 values in the low nanomolar

range.[6] In contrast, cell lines with low AKR1C3 expression were significantly less sensitive.[5]

Table 1: In Vitro Cytotoxicity of (R)-Odafosfamide

Cell
Line/Model

Cancer Type
AKR1C3
Expression

IC50 (nM) Reference

H460 Lung Cancer High 4.0 [6]

T-ALL PDXs

(median)

T-Cell Acute

Lymphoblastic

Leukemia

High 9.7 [6]

B-ALL PDXs

(median)

B-Cell Acute

Lymphoblastic

Leukemia

Low 60.3 [6]

ETP-ALL PDXs

(median)

Early T-Cell

Precursor ALL
Moderate 31.5 [6]

PDXs: Patient-Derived Xenografts

In Vivo Studies
Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of (R)-Odafosfamide was

assessed in various PDX models, which are considered more clinically relevant than traditional

cell line-derived xenografts. In T-ALL PDX models, treatment with (R)-Odafosfamide at doses
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ranging from 0.5 to 2.5 mg/kg administered intraperitoneally once weekly for three weeks

resulted in significant prolongation of event-free survival and, in some cases, tumor regression.

[3][6] The anti-tumor activity in these models was also shown to be dependent on AKR1C3

expression.[3]

Table 2: In Vivo Efficacy of (R)-Odafosfamide in T-ALL PDX Models

PDX Model
Treatment
Schedule

Outcome Reference

T-ALL

0.5-2.5 mg/kg, i.p.,

once weekly for 3

weeks

Significant

prolongation of event-

free survival

[6]

T-ALL
2.5 mg/kg, i.p., once

weekly for 3 weeks

Substantial and

prolonged disease

regression

[5]

Pharmacokinetics and Toxicology: Pharmacokinetic studies in mice and non-human primates

were conducted to understand the absorption, distribution, metabolism, and excretion (ADME)

of (R)-Odafosfamide.[3] These studies helped to establish a therapeutic window and inform

dosing schedules for clinical trials. Toxicology studies in preclinical models identified dose-

dependent, non-cumulative thrombocytopenia and anemia as the primary dose-limiting

toxicities.[7]

Clinical Development
(R)-Odafosfamide has been evaluated in Phase 1 and Phase 2 clinical trials for both solid and

hematological malignancies.

Phase 1/2 Trial in Solid Tumors (NCT03592264)
A first-in-human, Phase 1/2 dose-escalation and expansion study was conducted to evaluate

the safety, pharmacokinetics, and preliminary efficacy of (R)-Odafosfamide in patients with

advanced or metastatic solid tumors.
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Study Design: The trial employed a "3+3" dose-escalation design with two different dosing

schedules:

Schedule A: Days 1 and 8 of a 21-day cycle.

Schedule B: Day 1 of a 21-day cycle.

Results:

The Maximum Tolerated Dose (MTD) for Schedule A was determined to be 8 mg/m².

For Schedule B, the MTD was not reached at the maximum tested dose of 14 mg/m², and

the Recommended Phase 2 Dose (RP2D) was established at 12 mg/m².

The most common treatment-related adverse events were anemia and thrombocytopenia.

Pharmacokinetic analysis showed that (R)-Odafosfamide exhibited linear pharmacokinetics

with minimal accumulation upon repeated dosing.

The best confirmed response was stable disease in 54% of patients.

This trial was terminated in March 2024 due to a strategic portfolio review by the sponsoring

company, OBI Pharma, Inc., to allocate resources to other priority projects, and not due to

safety concerns.[8]

Phase 1/2 Trial in T-ALL/T-LBL (NCT04315324)
A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of (R)-Odafosfamide in

patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell

lymphoblastic lymphoma (T-LBL).[9] This study is based on the strong preclinical rationale for

targeting T-ALL due to its high AKR1C3 expression.[3]
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Clinical development workflow for (R)-Odafosfamide.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of (R)-Odafosfamide is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.

Drug Treatment: Treat the cells with serial dilutions of (R)-Odafosfamide and incubate for a

specified period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable

cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple

formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve

the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 value.
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Patient-Derived Xenograft (PDX) Model
The following is a general protocol for establishing and utilizing a T-ALL PDX model.

Tumor Implantation: Obtain fresh tumor tissue from a consenting T-ALL patient and implant

small fragments subcutaneously or orthotopically into immunocompromised mice (e.g.,

NOD/SCID or NSG mice).

Tumor Growth Monitoring: Monitor the mice for tumor growth by regular palpation and caliper

measurements.

Passaging: Once the tumors reach a specified size, they can be harvested and passaged

into subsequent cohorts of mice for expansion.

Treatment Study: When tumors in the experimental cohort reach a predetermined size,

randomize the mice into treatment and control groups.

Drug Administration: Administer (R)-Odafosfamide at the desired dose and schedule (e.g.,

intraperitoneal injection).

Efficacy Assessment: Monitor tumor volume and the overall health of the mice. The primary

endpoint is often event-free survival, defined as the time for the tumor to reach a specific

volume or for the mouse to require euthanasia due to tumor burden.

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues

can be collected for analysis of biomarkers, such as DNA damage markers (e.g., γH2AX)

and apoptotic markers (e.g., cleaved caspase-3), by methods like western blotting or

immunohistochemistry.

Signaling Pathways
The DNA cross-linking induced by the active metabolite of (R)-Odafosfamide triggers the DNA

Damage Response (DDR) pathway. This leads to the activation of sensor proteins such as ATM

and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2.[4] This

signaling cascade ultimately results in the activation of p53 and other pro-apoptotic proteins,

leading to the initiation of the intrinsic apoptotic pathway.[4] Key executioner caspases, such as
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caspase-3, are cleaved and activated, leading to the characteristic morphological and

biochemical changes of apoptosis.
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DNA damage and apoptotic signaling pathway induced by (R)-Odafosfamide.

Conclusion
(R)-Odafosfamide is a rationally designed, AKR1C3-activated prodrug that has demonstrated

promising preclinical activity, particularly in malignancies with high AKR1C3 expression such as

T-ALL. Its selective mechanism of action offers the potential for a wider therapeutic index

compared to traditional alkylating agents. While the clinical development in solid tumors has

been discontinued for strategic reasons, the ongoing investigation in T-ALL and T-LBL will

provide further insights into the clinical utility of this targeted therapeutic approach. The data

gathered to date underscore the importance of biomarker-driven drug development in oncology.

Need Custom Synthesis?
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To cite this document: BenchChem. [The Discovery and Development of (R)-Odafosfamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612225#r-odafosfamide-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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